Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate

Description

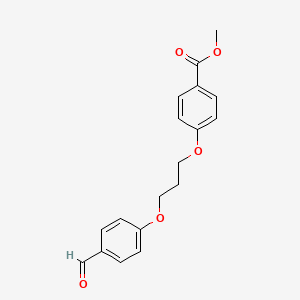

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate is a benzoate ester featuring a propoxy linker substituted with a 4-formylphenoxy group. This compound is characterized by its methyl ester moiety at the para position of the benzoate ring and a flexible three-carbon chain connecting it to a 4-formylphenyl ether group.

Properties

IUPAC Name |

methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-18(20)15-5-9-17(10-6-15)23-12-2-11-22-16-7-3-14(13-19)4-8-16/h3-10,13H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSAVSQBHVUBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594792 | |

| Record name | Methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-00-1 | |

| Record name | Methyl 4-[3-(4-formylphenoxy)propoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate typically involves the reaction of 4-hydroxybenzaldehyde with 3-bromopropyl benzoate under basic conditions to form the intermediate 4-(3-(4-formylphenoxy)propoxy)benzoic acid. This intermediate is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-(3-(4-carboxyphenoxy)propoxy)benzoic acid.

Reduction: 4-(3-(4-hydroxyphenoxy)propoxy)benzoic acid.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Pharmaceutical Intermediates

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. For instance, it can be involved in the synthesis of anti-inflammatory agents or antimicrobial drugs.

2. Drug Development

Recent studies have indicated that derivatives of this compound may exhibit significant biological activities, including anti-cancer properties. Research on similar compounds suggests that they can interact with specific biological targets, leading to therapeutic effects. Further investigations are necessary to fully understand the pharmacodynamics and pharmacokinetics associated with this compound.

Material Science Applications

1. Polymer Chemistry

Due to its functional groups, this compound can serve as a monomer in polymer synthesis. The incorporation of this compound into polymer matrices may enhance the material properties such as thermal stability and mechanical strength, making it suitable for advanced material applications including coatings and composites.

2. Coating Agents

The compound's chemical properties allow it to be used in the formulation of protective coatings. These coatings can provide resistance against environmental factors such as moisture and UV radiation, thereby extending the lifespan of materials used in construction and manufacturing.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound for their potential antimicrobial activity. The derivatives were tested against various bacterial strains, showing promising results that warrant further exploration for pharmaceutical applications.

Case Study 2: Development of Advanced Coatings

Research conducted on the use of this compound in developing advanced polymeric coatings demonstrated improved resistance to environmental degradation compared to traditional coatings. The study highlighted its potential for use in outdoor applications where durability is critical.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenoxypropoxy chain can interact with hydrophobic regions of biological membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Substituent Variations on the Propoxy Chain

The propoxy chain and its terminal substituent critically influence the compound’s physicochemical properties and applications. Key analogs include:

Key Observations :

- Reactivity : The formyl group in the target compound enables condensation reactions, unlike chloro or acetyl derivatives, which are more suited for nucleophilic substitutions or Friedel-Crafts acylations, respectively.

- Solubility: Amino-substituted analogs (e.g., dimethylamino or piperazinyl derivatives) exhibit improved water solubility due to protonation at physiological pH .

- Thermal Stability : Chloro and acetyl derivatives show higher thermal stability than formyl-containing compounds, as aldehydes are prone to oxidation .

Commercial Availability

- In contrast, methyl 4-(3-chloropropoxy)benzoate and methyl 4-[3-(4-acetylphenoxy)propoxy]benzoate are actively marketed as research chemicals .

Biological Activity

Methyl 4-(3-(4-formylphenoxy)propoxy)benzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C18H18O4

- Molecular Weight : 298.33 g/mol

The compound features a benzoate moiety with a propoxy chain and a formylphenoxy group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Inhibition of Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can mitigate oxidative stress in cells, providing protective effects against various diseases.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Antitumor Activity :

- A study on similar benzoate derivatives indicated that compounds with structural similarities could inhibit cancer cell proliferation by targeting metabolic pathways associated with tumor growth. In particular, dual inhibitors of malate dehydrogenase (MDH1 and MDH2) showed significant antitumor efficacy in xenograft models, suggesting that this compound may share similar properties .

- Antioxidant Studies :

-

Enzyme Interaction :

- Investigations into the interactions between substituted benzaldehyde derivatives and xanthine oxidase (XO) have shown that structural modifications can enhance inhibitory activity. This points to the possibility that this compound could be optimized for increased enzyme inhibition through structural adjustments .

Data Table: Summary of Biological Activities

Q & A

Q. Methodological Answer :

- Prodrug Design : The formyl group can be functionalized via Schiff base formation for pH-sensitive drug release. For example, conjugate amine-containing drugs (e.g., doxorubicin) under mild acidic conditions .

- Polymer Synthesis : Use as a monomer in photoresponsive polymers. The benzoate ester enhances stability, while the formyl group enables crosslinking via aldol condensation .

Advanced: How does the compound’s stability vary under different experimental conditions?

Q. Methodological Answer :

- Thermal Stability : Decomposition occurs above 250°C (TGA analysis recommended).

- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the formyl group.

- Hydrolytic Stability : Susceptible to ester hydrolysis in basic aqueous media (pH > 9). Use buffered solutions (pH 6–8) for biological assays .

Basic: What purification techniques are optimal for isolating this compound?

Q. Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient).

- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter. Yields >90% purity .

Advanced: How can computational modeling aid in optimizing reaction conditions?

Q. Methodological Answer :

- DFT Calculations : Predict reaction pathways for etherification/esterification steps. For example, calculate activation energies for nucleophilic substitution vs. Mitsunobu mechanisms .

- Solvent Optimization : Use COSMO-RS simulations to select solvents with high solubility for intermediates (e.g., THF vs. DMF).

Advanced: What strategies mitigate side reactions during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.